N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Catalog No.
S11490990
CAS No.
539808-41-8
M.F
C29H32N4O2S
M. Wt
500.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)...

CAS Number

539808-41-8

Product Name

N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

IUPAC Name

2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula

C29H32N4O2S

Molecular Weight

500.7 g/mol

InChI

InChI=1S/C29H32N4O2S/c1-5-9-23-12-14-25(15-13-23)35-18-26-31-32-29(33(26)24-10-7-6-8-11-24)36-19-27(34)30-28-21(3)16-20(2)17-22(28)4/h6-8,10-17H,5,9,18-19H2,1-4H3,(H,30,34)

InChI Key

ZODSYBZKNXYVIL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4C)C)C

N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features. The molecular formula is C29H32N4O2SC_{29}H_{32}N_{4}O_{2}S, with a molecular weight of approximately 500.65 g/mol. This compound contains a mesityl group, a triazole ring, and a thioacetamide moiety, which contribute to its potential biological and chemical activities .

Due to the presence of functional groups:

  • Nucleophilic Substitution: The thio group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The sulfur atom in the thio group may be oxidized to form sulfoxides or sulfones under appropriate conditions.
  • Reduction: The compound can also be reduced, potentially altering the triazole ring or other functional groups .

Research into the biological activity of N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide suggests it may exhibit various pharmacological properties. Compounds containing triazole rings are often investigated for their antifungal, antibacterial, and anticancer activities. Preliminary studies indicate that this compound might inhibit specific enzymes or pathways relevant to disease processes .

The synthesis of N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Thio Group: The thio group is introduced via thiolation reactions.
  • Acetamide Formation: Finally, acetamide formation can occur through acylation reactions with acetic anhydride or acetyl chloride .

N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has potential applications in various fields:

  • Pharmaceuticals: Investigated for its potential as an antimicrobial or anticancer agent.
  • Agriculture: May be used as a fungicide or herbicide due to its biological activity against plant pathogens.
  • Material Science: Could serve as a building block for synthesizing novel materials with specific properties .

Studies exploring the interactions of N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
1-(4-methylbenzenesulfonyl)-5-oxo-N-(2-phenyloxyethyl)pyrrolidine-2-carboxamideC20H22N2O5SC_{20}H_{22}N_{2}O_{5}S402.5 g/molContains a pyrrolidine ring and sulfonamide group
2-{[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamideC27H28N4OSC_{27}H_{28}N_{4}OS489.18 g/molFeatures a similar triazole structure but different substituents
2-{(5-(4-methoxyphenoxy)methyl)-4-(m-tolyl)-4H-triazol-3(2H)-one}C27H28N4OC_{27}H_{28}N_{4}O505.5 g/molContains methoxy groups and different phenolic structures

The uniqueness of N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide lies in its specific combination of mesityl and propylphenoxy groups attached to the triazole scaffold, which may confer distinct biological activities not observed in similar compounds .

XLogP3

6.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

500.22459745 g/mol

Monoisotopic Mass

500.22459745 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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